Regioisomeric Differentiation: 3-Carboxamide vs 2-Carboxamide Scaffold
For thiophene carboxamide kinase inhibitors, the position of the carboxamide group on the thiophene ring is a critical determinant of potency. In a series of trisubstituted thiophene-3-carboxamide selenide derivatives designed as EGFR inhibitors, the 3-carboxamide regioisomer (compound 16e, also a thiophene-3-carboxamide) exhibited an EGFR kinase IC₅₀ of 94.44 ± 2.22 nM [1]. Corresponding 2-carboxamide analogs in earlier SAR studies showed significantly weaker EGFR inhibitory activity (typically >10-fold reduction in potency) [1]. The target compound retains the 3-carboxamide orientation, which is essential for maintaining this pharmacophoric geometry.
| Evidence Dimension | EGFR kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; class-representative thiophene-3-carboxamide IC₅₀ = 94.44 ± 2.22 nM |
| Comparator Or Baseline | Thiophene-2-carboxamide regioisomers (reported weaker activity, >10-fold reduction) |
| Quantified Difference | Regioisomeric switch can alter potency by >10-fold in kinase inhibitor context |
| Conditions | In vitro EGFR kinase inhibition assay; recombinant enzyme; ATP-competitive format |
Why This Matters
The 3-carboxamide regiochemistry is a critical structural feature for kinase inhibitor design; switching to a 2-carboxamide isomer may severely compromise potency, making the target compound the preferred scaffold for projects targeting kinases.
- [1] Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Med. Chem., 2023, 14, 2677–2698. View Source
